Physical Properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: A Technical Compendium
Physical Properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: A Technical Compendium
Executive Summary
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (referred to herein as T(4-OMe)PP or TMPP ) represents a pivotal scaffold in the development of third-generation photosensitizers and biomimetic catalysts. Distinguished from the parent tetraphenylporphyrin (TPP) by the para-methoxy substitution on the meso-phenyl rings, T(4-OMe)PP exhibits enhanced electron-donating character, superior solubility in polar organic solvents, and optimized redox potentials.
For researchers in drug discovery—specifically photodynamic therapy (PDT)—and materials science, T(4-OMe)PP offers a high singlet oxygen quantum yield (
Molecular Architecture & Synthesis
The physiochemical behavior of T(4-OMe)PP is dictated by its electronic structure. The methoxy (-OCH
Synthesis Protocol: Modified Adler-Longo Method
While modern Lindsey methods exist for equilibrium-controlled synthesis, the Adler-Longo method remains the robust standard for scale-up, favoring precipitation of the porphyrin from the reaction medium.
Reagents:
-
Pyrrole (freshly distilled)
-
4-Methoxybenzaldehyde
-
Propionic Acid (solvent/catalyst)
-
Methanol (for workup)
Workflow Diagram:
Figure 1: Optimized synthesis workflow for T(4-OMe)PP using the Adler-Longo condensation method.
Spectroscopic Profile
T(4-OMe)PP exhibits the characteristic "etio-type" spectrum of free-base porphyrins (
UV-Vis Absorption Data (in CH Cl )
| Band Assignment | Wavelength ( | Log Extinction Coeff. ( | Electronic Transition |
| Soret (B) Band | 421 | 5.54 | |
| Q | 517 | 4.25 | Vibronic |
| Q | 554 | 3.95 | |
| Q | 592 | 3.70 | Vibronic |
| Q | 650 | 3.65 |
Fluorescence & Photophysics
The fluorescence quantum yield (
-
Emission Maxima: 655 nm, 718 nm (in Toluene/DCM)
-
Fluorescence Quantum Yield (
): -
Singlet Oxygen Quantum Yield (
): (in DMF/THF)-
Note: This high
confirms the molecule's efficacy in generating Reactive Oxygen Species (ROS) upon irradiation.
-
Nuclear Magnetic Resonance ( H NMR)
The ring current effect of the porphyrin macrocycle results in extreme shielding/deshielding.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration |
| Inner NH | -2.75 | Singlet (Broad) | 2H |
| Methoxy (-OCH | 4.10 | Singlet | 12H |
| Phenyl (meta) | 7.29 | Doublet ( | 8H |
| Phenyl (ortho) | 8.13 | Doublet ( | 8H |
| 8.86 | Singlet | 8H |
Electronic & Redox Properties
Understanding the redox potentials is critical for designing catalytic cycles or electron-transfer systems. The electron-donating methoxy groups make the porphyrin ring easier to oxidize than TPP.
Cyclic Voltammetry (vs. Ag/AgCl in CH Cl )
The free base undergoes two reversible one-electron oxidations and two reversible one-electron reductions.
-
First Oxidation (
): +0.95 V (Formation of -cation radical) -
Second Oxidation (
): +1.25 V (Formation of dication) -
First Reduction (
): -1.05 V (Formation of -anion radical) -
Second Reduction (
): -1.35 V (Formation of dianion)
Interpretation: The HOMO-LUMO gap (
Solubility & Stability
For drug formulation, solubility is often the bottleneck. T(4-OMe)PP shows a marked improvement over unsubstituted TPP in polar aprotic solvents.
| Solvent | Solubility Rating | Application Relevance |
| Chloroform/DCM | Excellent (>10 mg/mL) | Synthesis & Spectroscopy |
| DMF/DMSO | Good | Biological Assays / ROS Studies |
| Toluene | Good | Photophysics |
| Methanol/Ethanol | Poor | Workup / Precipitation |
| Water | Insoluble | Requires liposomal formulation or micelles for biological use |
Thermal Stability: TGA analysis indicates thermal stability up to 350–400°C under nitrogen, making it suitable for vapor deposition in sensor fabrication.
Photodynamic Therapy (PDT) Mechanism
The core utility of T(4-OMe)PP in drug development lies in its ability to act as a photosensitizer (PS). The mechanism relies on the efficient population of the triplet state followed by energy transfer to ground-state oxygen (
Figure 2: Jablonski diagram illustrating the Type II photochemical mechanism. T(4-OMe)PP efficiently undergoes ISC to T1, facilitating the generation of cytotoxic singlet oxygen.
Experimental Protocols
Protocol A: Singlet Oxygen Quantum Yield ( ) Determination
Objective: Quantify the efficiency of
-
Preparation: Prepare a stock solution of T(4-OMe)PP (Abs
0.1 at irradiation wavelength, e.g., 550 nm) in DMF. -
Trap Addition: Add 1,3-diphenylisobenzofuran (DPBF) to the solution. Initial Abs of DPBF at 415 nm should be
1.0. -
Reference: Prepare a matching solution using a standard photosensitizer (e.g., Rose Bengal,
in DMF). -
Irradiation: Irradiate both samples with a filtered light source (cutoff filter < 500 nm to avoid direct excitation of DPBF).
-
Monitoring: Measure the decrease in DPBF absorbance at 415 nm every 10 seconds.
-
Calculation: Plot
vs. irradiation time. The slope is proportional to . (Where is the slope of decomposition and is the absorption correction factor).
References
-
Adler, A. D., et al. (1967). "On the preparation of metalloporphyrins." Journal of Organic Chemistry. Link
-
Bonnett, R., et al. (1999).[1] "Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin... a comparative study." Journal of the Chemical Society, Perkin Transactions 2.[1] Link
-
Bhyrappa, P., & Arunkumar, C. (2013). "Structural and electrochemical properties of β-tetrabromo-meso-tetrakis(4-alkyloxyphenyl)porphyrins." Journal of Chemical Sciences. Link
-
Li, B.-H., et al. (2008). "Singlet oxygen quantum yields of porphyrin-based photosensitizers for photodynamic therapy." Journal of Innovative Optical Health Sciences. Link
-
Amos-Tautua, B. M., et al. (2021). "Synthesis, spectroscopic characterization and singlet oxygen generation of 5,10,15,20-tetrakis(3,5-dimethoxyphenyl) porphyrin." Chemistry International. Link
